N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanamine
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Overview
Description
N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanamine is a chemical compound with the molecular formula C₈H₉Cl₂N₃. It is known for its unique structure, which includes a cyclopropane ring attached to a pyrimidine moiety substituted with two chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanamine typically involves the reaction of 2,6-dichloropyrimidine with cyclopropanamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Formation of N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanone.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of this compound derivatives with substituted nucleophiles.
Scientific Research Applications
N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanamine derivatives: Compounds with similar structures but different substituents on the pyrimidine or cyclopropane rings.
2,6-Dichloropyrimidine derivatives: Compounds with different functional groups attached to the pyrimidine ring.
Cyclopropanamine derivatives: Compounds with different substituents on the cyclopropane ring.
Uniqueness
This compound is unique due to its combination of a cyclopropane ring and a dichloropyrimidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
N-[(2,6-dichloropyrimidin-4-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3/c9-7-3-6(12-8(10)13-7)4-11-5-1-2-5/h3,5,11H,1-2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURSGPRGPGZSLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=NC(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693765 |
Source
|
Record name | N-[(2,6-Dichloropyrimidin-4-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-98-9 |
Source
|
Record name | 4-Pyrimidinemethanamine, 2,6-dichloro-N-cyclopropyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2,6-Dichloropyrimidin-4-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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